Trimethaphan

描述

三甲胺是一种神经节阻滞剂,主要用于管理高血压紧急情况,并在手术过程中诱导受控降压。 它的作用是抑制自主神经节中神经冲动的传递,从而导致血管扩张并随后降低血压 .

准备方法

合成路线和反应条件

三甲胺可以通过多步过程合成,该过程涉及在受控条件下将适当的起始原料进行反应。合成通常涉及形成锍化合物,它是三甲胺生产中的关键中间体。反应条件通常需要精确的温度控制和使用特定的催化剂,以确保以高纯度获得所需产物。

工业生产方法

在工业环境中,三甲胺的生产涉及大型化学反应器,在其中对反应条件进行精心监测和控制。该过程包括通过结晶或其他分离技术对最终产品进行纯化,以确保该化合物符合药用级标准。

化学反应分析

反应类型

三甲胺经历了几种类型的化学反应,包括:

氧化: 三甲胺可以在特定条件下氧化形成各种氧化产物。

还原: 该化合物也可以还原,尽管这在其典型应用中不太常见。

取代: 三甲胺可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

氧化剂: 与三甲胺一起使用的常见氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是可以用作还原剂的例子。

取代试剂: 各种卤化剂和亲核试剂可用于取代反应。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可以产生多种衍生物,具体取决于所涉及的亲核试剂。

科学研究应用

Pharmacological Profile

Trimethaphan acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia, effectively blocking both sympathetic and parasympathetic nervous system transmission. Due to its charged nature, it does not cross the blood-brain barrier, limiting its effects to peripheral systems. This mechanism makes it particularly useful in managing conditions requiring rapid blood pressure control without central nervous system effects .

Management of Hypertension

Controlled Hypotension During Surgery:

this compound is frequently employed to achieve controlled hypotension during surgical procedures. By inducing vasodilation and reducing systemic vascular resistance, it minimizes intraoperative bleeding. A study demonstrated that this compound effectively reduced blood pressure in patients undergoing various surgical interventions, allowing for improved visibility and reduced complications related to excessive bleeding .

Hypertensive Emergencies:

In acute hypertensive crises, this compound can provide rapid blood pressure reduction. It has been particularly effective in cases such as acute dissecting aortic aneurysms and pulmonary edema associated with systemic hypertension. The drug's ability to quickly stabilize blood pressure makes it a critical tool in emergency medicine .

Electroconvulsive Therapy (ECT)

This compound has shown efficacy in managing cardiovascular responses during ECT. A double-blind study involving patients undergoing ECT for major psychiatric illnesses found that intravenous administration of this compound significantly mitigated increases in blood pressure and heart rate during seizures. The study indicated that a 15 mg dose was more effective than lower doses, providing a safe option for patients with heightened cardiovascular risks during ECT .

Case Studies

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as postural hypotension and reflex tachycardia due to its ganglionic blocking action. Rarely, it may lead to respiratory arrest, although the mechanism remains unclear . Monitoring is essential during administration to mitigate these risks.

作用机制

三甲胺通过阻断自主神经节中的烟碱型乙酰胆碱受体发挥作用。这种抑制阻止了神经冲动的传递,导致交感神经张力下降和血管扩张。 主要分子靶点是神经元乙酰胆碱受体亚基,这些亚基对于该化合物的降压作用至关重要 .

相似化合物的比较

类似化合物

六甲双胺: 另一种用于类似目的的神经节阻滞剂,但具有不同的药代动力学特性。

美卡胺: 烟碱型乙酰胆碱受体的非选择性、非竞争性拮抗剂,用于治疗高血压和戒烟。

戊酰胆碱: 一种具有类似作用机制但临床应用不同的神经节阻滞剂。

三甲胺的独特性

三甲胺的独特之处在于其起效快,作用时间短,使其特别适用于需要快速可逆地控制血压的急性情况。 它在手术过程中诱导受控降压的能力,且没有明显的中枢神经系统影响,使其区别于其他神经节阻滞剂 .

生物活性

Trimethaphan is a ganglionic blocking agent primarily used for the controlled reduction of blood pressure during surgical procedures and the treatment of hypertensive emergencies. Its mechanism of action involves competing with acetylcholine at postsynaptic receptors, leading to reduced sympathetic tone and vasodilation. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant case studies.

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, it inhibits the transmission of nerve impulses, resulting in decreased sympathetic nervous system activity. This leads to:

- Vasodilation : this compound directly relaxes vascular smooth muscle, particularly in extracerebral arteries, which contributes to its hypotensive effects .

- Histamine Release : Although not conclusively proven, some studies suggest that this compound may induce histamine release, further contributing to vasodilation .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Indications : Used for controlled hypotension during surgery and rapid blood pressure reduction in hypertensive crises.

- Dosage : The effective dose can vary; studies indicate that older patients may require different dosages to achieve similar effects compared to younger individuals .

- Adverse Effects : Common side effects include hypotension, dizziness, and potential allergic reactions due to histamine release.

Case Studies

- Ganglionic Blockade in Aging Populations : A study analyzed the dose-response relationship of this compound in older women undergoing ganglionic blockade. Findings indicated that higher doses were necessary for women with greater heart rate variability, highlighting age-related changes in autonomic function .

- Severe Hypertension Management : An infant with severe hypertension inadvertently received an ultra-high dose of this compound. This case underscores the importance of careful dosing and monitoring when using this compound in vulnerable populations .

- Histamine Response Analysis : Research investigating the effects of this compound on serum histamine levels found no direct evidence for histamine release but noted significant hemodynamic changes during administration, suggesting complex interactions between this compound and vascular responses .

Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

- Vasodilatory Effects : this compound has been shown to induce dose-dependent relaxation in contracted arterial tissues, with a more pronounced effect observed in mesenteric arteries compared to cerebral arteries .

- Clinical Efficacy : In controlled studies, this compound effectively reduced mean arterial pressure (MAP) during surgical procedures without significant reflex tachycardia, demonstrating its utility in managing intraoperative blood pressure .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Study/Case | Population | Key Findings |

|---|---|---|

| Ganglionic Blockade Study | Older Women | Higher doses required for women with high HRV; significant BP reduction observed. |

| Severe Hypertension Case | Infant | Ultra-high dose led to critical management issues; highlights dosing caution. |

| Histamine Response Study | Various | No direct histamine release; significant hemodynamic changes noted. |

属性

CAS 编号 |

7187-66-8 |

|---|---|

分子式 |

C22H25N2OS+ |

分子量 |

365.5 g/mol |

IUPAC 名称 |

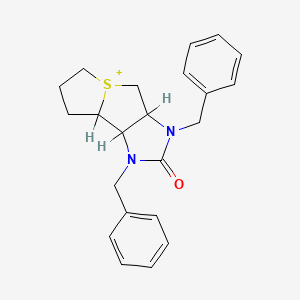

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |

InChI |

InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |

InChI 键 |

CHQOEHPMXSHGCL-UHFFFAOYSA-N |

SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

规范 SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

6.65e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。